molecular formula C6H6N2O4S B188996 4-Nitrobenzenesulfonamide CAS No. 6325-93-5

4-Nitrobenzenesulfonamide

Cat. No. B188996
CAS RN: 6325-93-5
M. Wt: 202.19 g/mol
InChI Key: QWKKYJLAUWFPDB-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonamide is a chemical compound with the linear formula O2NC6H4SO2NH2 . It appears as a light yellow to beige crystalline powder .


Synthesis Analysis

4-Nitrobenzenesulfonamide is used as a nitrene source during the on-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .


Molecular Structure Analysis

The molecular weight of 4-Nitrobenzenesulfonamide is 202.19 . The linear formula is O2NC6H4SO2NH2 .


Physical And Chemical Properties Analysis

4-Nitrobenzenesulfonamide has a melting point of 178-180 °C (lit.) . It appears as a light yellow to beige crystalline powder .

Scientific Research Applications

  • Versatile Means for Preparation of Secondary Amines and Protection of Amines : 4-Nitrobenzenesulfonamide is used for the preparation of secondary amines and for protecting amines in chemical reactions (Fukuyama, Jow, & Cheung, 1995).

  • Solid-Phase Synthesis : It has applications in solid-phase synthesis for generating diverse chemical structures, which is significant for drug discovery and materials science (Fülöpová & Soural, 2015).

  • Development of Carbonic Anhydrase Inhibitors : Research has shown its effectiveness in producing carbonic anhydrase inhibitors, which are important in medical research for treating various disorders (Sapegin et al., 2018).

  • Electrochemical Studies : The compound is studied in electrochemical contexts, particularly in understanding the reduction processes of its derivatives (Pérez-Jiménez & Frontana, 2012).

  • Synthesis of Bioactive Molecules : It's used in the synthesis of molecules with potential biofilm inhibitory action and cytotoxicity studies, relevant in the fields of microbiology and cancer research (Abbasi et al., 2020).

  • Combustion and Thermodynamics Research : The compound's combustion energies and enthalpies of formation have been determined, which is vital for understanding its thermodynamic properties (Camarillo & Flores, 2010).

  • Pharmacological Applications : Studies have explored its potential in creating new analgesics and tranquilizers (Zlenko, Palchikov, & Rybalko, 2012).

  • Spectroscopic Studies : The compound has been analyzed using spectroscopic techniques to understand its molecular structure and properties (Karabacak, Postalcilar, & Cinar, 2012).

Safety And Hazards

4-Nitrobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

  • “C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function” discusses a solution phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system of the carboxyl function .
  • “Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure–Activity Relationship of N - (2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro- N - (Substituted-Benzyl)benzenesulfonamides” is another relevant paper .

properties

IUPAC Name

4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064236
Record name Benzenesulfonamide, 4-nitro-
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzenesulfonamide

CAS RN

6325-93-5
Record name 4-Nitrobenzenesulfonamide
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Record name 4-Nitrobenzenesulfonamide
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Record name 4-NITROBENZENESULFONAMIDE
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Record name Benzenesulfonamide, 4-nitro-
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Record name Benzenesulfonamide, 4-nitro-
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Record name 4-nitrobenzenesulphonamide
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Synthesis routes and methods I

Procedure details

To 4-nitrobenzenesulfonyl chloride (6.7 g) was added ammonia water (10 ml) while ice-cooling, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was extracted with ethyl acetate (100 ml), and the extract was washed with water and saturated aqueous sodium chloride and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under a reduced pressure, to obtain 4-nitrobenzenesulfonamide (5.9 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5.2.2 4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H). HRMS (ESI-ve) m/z calculated for C6H6N2O4S (M−H)− 200.9976. Found 200.9986.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
M Karabacak, E Postalcilar, M Cinar - Spectrochimica Acta Part A …, 2012 - Elsevier
In this work, the molecular conformation and vibrational analysis of 2-, 3-, 4-nitrobenzenesulfonamide (abbreviated as 2-, 3-, 4-NBSA) were presented for the ground state using …
Number of citations: 30 www.sciencedirect.com
K Wzgarda-Raj, AJ Rybarczyk-Pirek… - … Section C: Structural …, 2022 - scripts.iucr.org
… Equimolar amounts (0.5 mmol in a 1:1 molar ratio) of 4-nitropyridine N-oxide and 4-nitrobenzenesulfonamide were mixed in ethanol (4 ml) and left to evaporate slowly at room …
Number of citations: 1 scripts.iucr.org
PA Suchetan, S Foro, BT Gowda… - … Section E: Structure …, 2012 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of benzoic acid (0.02 mole), 4-nitrobenzenesulfonamide (0.02 mole) and excess phosphorous oxy chloride for 3 h on a water …
Number of citations: 12 scripts.iucr.org
R De Marco, M Spinella, A De Lorenzo… - Organic & …, 2013 - pubs.rsc.org
… The obtained 4-nitrobenzenesulfonamide was used to … system and treated with 4-nitrobenzenesulfonamide 2 in the … -Fmoc-L-valine 4-nitrobenzenesulfonamide (4a) was recovered …
Number of citations: 13 pubs.rsc.org
Z Gao, T Wang, R Li, Y Du, H Lv, L Zhang… - Journal of Enzyme …, 2022 - Taylor & Francis
Oestrogen related receptor α participated in the regulation of oxidative metabolism and mitochondrial biogenesis, and was overexpressed in many cancers including triple-negative …
Number of citations: 3 www.tandfonline.com
MV Fülöpová - theses.cz
… The one-pot procedure was based on the reaction of immobilized olefin 161 with aldehyde 162 and 4-nitrobenzenesulfonamide 163 catalyzed by DABCO. The final cleavage of …
Number of citations: 0 theses.cz
GY Zhang, S Qian, XC Li, Y Wu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C14H14N2O6S, is an intermediate for the synthesis of β-3-adrenergic receptor agonists. The two methoxy groups are approximately coplanar with the attached …
Number of citations: 7 scripts.iucr.org
C Galiana-Rosello, P Bilbao-Ramos… - Journal of medicinal …, 2013 - ACS Publications
We report in vivo and in vitro antileishmanial and trypanocidal activities of a new series of N-substituted benzene and naphthalenesulfonamides 1–15. Compounds 1–15 were screened …
Number of citations: 47 pubs.acs.org
VS Murthy, Y Tamboli, VS Krishna, D Sriram… - ACS …, 2021 - ACS Publications
… 2- or 4-Nitrobenzenesulfonamide derivatives were found to be less potent than standard drugs. The obtained results are in accordance with findings reported in the literature, (21) …
Number of citations: 10 pubs.acs.org
T Zhou, Q Zhang, G Chen, Z Zhou - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
In the crystal structure of the title compound, C6H6N2O4S, the nitro group is nearly coplanar with the aromatic ring, the dihedral angle being 1.6 (2). The overall molecular organization …
Number of citations: 4 scripts.iucr.org

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